molecular formula C19H21N3O B2577139 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide CAS No. 868977-69-9

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide

Cat. No. B2577139
CAS RN: 868977-69-9
M. Wt: 307.397
InChI Key: ZOBUYDKDFUWVMK-UHFFFAOYSA-N
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Description

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-17(15-8-4-3-5-9-15)19(23)20-12-11-16-14-22-13-7-6-10-18(22)21-16/h3-10,13-14,17H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBUYDKDFUWVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

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